1-Nitro-2-(trifluoromethoxy)benzene
Overview
Description
1-Nitro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H4F3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The trifluoromethoxy group is a unique substituent that is finding increased utility in bioactives .
Mode of Action
Nitroaromatic compounds generally undergo reduction to form reactive intermediates that can bind to cellular macromolecules, leading to various cellular responses. The trifluoromethoxy group may enhance the lipophilicity of the compound, potentially influencing its interaction with its targets .
Pharmacokinetics
The trifluoromethoxy group is known to influence the pharmacokinetic properties of bioactive compounds, often enhancing their metabolic stability and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nitro-2-(trifluoromethoxy)benzene can be synthesized through the electrophilic substitution reaction of nitroaromatic compounds. One common method involves reacting 3-fluoro-p-methoxynitrobenzene with appropriate reagents under suitable conditions . Another approach involves the nitration of a, a, a-trifluoromethoxybenzene in the presence of nitronium tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration processes. These processes often use chlorination and fluoridation steps, where benzaldehyde or a mixture of benzaldehyde and parylene is chlorinated, followed by fluoridation with anhydrous hydrogen fluoride to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Nitro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethoxy group.
Major Products Formed
Reduction: The major product formed is 1-amino-2-(trifluoromethoxy)benzene.
Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Scientific Research Applications
1-Nitro-2-(trifluoromethoxy)benzene has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, liquid crystal materials, and electronic chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Nitro-4-(trifluoromethoxy)benzene: Similar in structure but with the nitro and trifluoromethoxy groups in different positions.
2-Bromo-4-nitro-1-(trifluoromethoxy)benzene: Contains a bromine atom in addition to the nitro and trifluoromethoxy groups.
Uniqueness
1-Nitro-2-(trifluoromethoxy)benzene is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The trifluoromethoxy group is less common than other fluorinated substituents, making this compound particularly interesting for research and industrial applications .
Properties
IUPAC Name |
1-nitro-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-4-2-1-3-5(6)11(12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWBYJAWWKTPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500942 | |
Record name | 1-Nitro-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1644-88-8 | |
Record name | 1-Nitro-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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